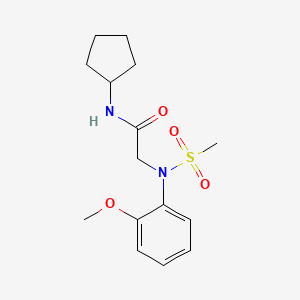

![molecular formula C16H19N3O B5536404 2-[(4-ethylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5536404.png)

2-[(4-ethylphenyl)amino]-4,6-dimethylnicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

2-[(4-ethylphenyl)amino]-4,6-dimethylnicotinamide and related compounds can be synthesized through multiple methods. One approach involves boiling 2-amino-4,6-dimethylnicotinic acid arylamides with triethyl orthoformate in acetic anhydride, leading to derivatives of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine. This demonstrates the versatility in creating various derivatives from a common nicotinic acid backbone (Demina & Konshin, 1992).

Molecular Structure Analysis

The crystal structure of related compounds, such as ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, reveals intricate details about molecular conformations. These structures can crystallize in the orthorhombic space group, showcasing specific unit-cell parameters and highlighting the importance of molecular geometry in determining the physical and chemical behavior of these compounds (Sapnakumari et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving these compounds are diverse. For instance, the reaction with urea or ammonium thiocyanate converts the ethyl ester or anilides of 2-amino-4,6-dimethylnicotinic acid to 2,4-dioxo- or 4-oxo-2-thio-pyrido[2,3-d]pyrimidines, respectively. This demonstrates the chemical reactivity and potential for further functionalization of the nicotinamide core (Demina & Konshin, 1992).

Physical Properties Analysis

The physical properties, such as solubility and crystal structure, of these compounds are crucial for understanding their behavior in different environments. Studies show that similar compounds can have almost identical bond lengths and molecular conformations, yet adopt different crystal structures, underscoring the significance of minor changes in molecular structure on physical properties (Cobo et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure. For example, the synthesis and characterization of derivatives highlight the role of molecular design in enhancing antimicrobial activity, demonstrating the potential for tailored chemical properties based on the nicotinamide scaffold (Ghorab et al., 2017).

科学的研究の応用

Aromatase Inhibition and Cancer Treatment

- Studies have focused on the synthesis and biological evaluation of compounds related to 2-[(4-ethylphenyl)amino]-4,6-dimethylnicotinamide, highlighting their potential as inhibitors of estrogen biosynthesis, crucial for the treatment of hormone-dependent breast cancer. Notably, certain derivatives demonstrated significantly stronger inhibition of human placental aromatase compared to aminoglutethimide, a drug used in breast cancer treatment, suggesting their potential as more effective therapeutic agents in this domain (Hartmann & Batzl, 1986).

Neurodegenerative Diseases

- Research utilizing analogs of 2-[(4-ethylphenyl)amino]-4,6-dimethylnicotinamide, such as [18F]FDDNP, has been instrumental in the development of diagnostic tools for Alzheimer's disease. These compounds have been used in conjunction with positron emission tomography (PET) to detect neurofibrillary tangles and beta-amyloid plaques in the brains of living patients, offering a non-invasive technique to monitor the progression of this neurodegenerative disease (Shoghi-Jadid et al., 2002).

Antimicrobial Applications

- Novel derivatives carrying the sulfonamide moiety and synthesized from precursors related to 2-[(4-ethylphenyl)amino]-4,6-dimethylnicotinamide exhibited interesting antimicrobial activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. This research highlights the potential of these compounds in developing new antimicrobial agents with broad-spectrum efficacy (Ghorab et al., 2017).

Chemoprevention and Antitumor Activity

- Certain analogs of aminoglutethimide, closely related to 2-[(4-ethylphenyl)amino]-4,6-dimethylnicotinamide, have shown significant antitumor activity, suggesting their utility in cancer chemoprevention. These findings are crucial for identifying novel agents capable of suppressing malignant cell growth and inducing apoptosis at pharmacologically relevant doses, offering new avenues for cancer treatment (Delia et al., 1993).

Synthesis and Chemical Properties

- Research into the synthesis and properties of 2-amino-4,6-dimethylnicotinic acid arylamides, closely related to the compound of interest, provides insights into the development of new chemical entities with potential pharmacological applications. These studies have led to the creation of derivatives with significant biological activity, highlighting the versatile nature of these compounds in drug development (Demina & Konshin, 1992).

特性

IUPAC Name |

2-(4-ethylanilino)-4,6-dimethylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-4-12-5-7-13(8-6-12)19-16-14(15(17)20)10(2)9-11(3)18-16/h5-9H,4H2,1-3H3,(H2,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMJWIOJTXYATL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=C(C(=CC(=N2)C)C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49640924 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-Ethyl-phenylamino)-4,6-dimethyl-nicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

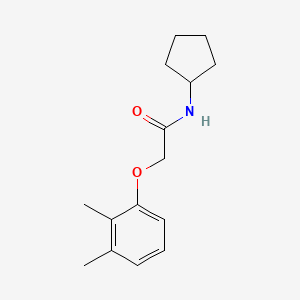

![2-[(methylthio)acetyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5536326.png)

![N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B5536336.png)

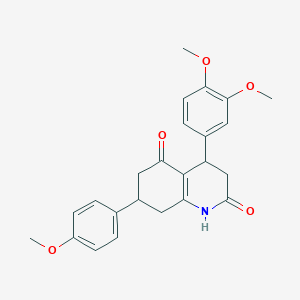

![N'-(2,3-dimethoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5536349.png)

![N,N-dimethyl-2-(2-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5536351.png)

![9-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5536355.png)

![2-[4-(cyclopropylcarbonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5536358.png)

![5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5536373.png)

![N-(4-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B5536382.png)

![(3S*,4R*)-4-(3-fluorophenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5536383.png)

![4-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5536395.png)

![6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}nicotinic acid](/img/structure/B5536399.png)